molecular formula C10H20Cl2N2O B12863021 N-(8-aminooctyl)-2,2-dichloroacetamide

N-(8-aminooctyl)-2,2-dichloroacetamide

Cat. No.: B12863021
M. Wt: 255.18 g/mol
InChI Key: CQHBBJURMXWQES-UHFFFAOYSA-N
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Description

N-(8-aminooctyl)-2,2-dichloroacetamide is a synthetic organic compound characterized by the presence of an amino group attached to an octyl chain and a dichloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-aminooctyl)-2,2-dichloroacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 8-aminooctanol and 2,2-dichloroacetyl chloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-aminooctyl)-2,2-dichloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloroacetamide moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Condensation Reactions: The compound can form amides or imides through condensation with carboxylic acids or anhydrides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted amides or esters.

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of primary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(8-aminooctyl)-2,2-dichloroacetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to act as a ligand in binding studies with proteins and nucleic acids.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for developing therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(8-aminooctyl)-2,2-dichloroacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichloroacetamide moiety can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(8-aminooctyl)-2-chloroacetamide: Similar structure but with one less chlorine atom.

    N-(8-aminooctyl)-2,2-dibromoacetamide: Similar structure but with bromine atoms instead of chlorine.

    N-(8-aminooctyl)-acetamide: Lacks the halogen atoms, making it less reactive.

Uniqueness

N-(8-aminooctyl)-2,2-dichloroacetamide is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential for forming various derivatives. This makes it more versatile compared to its analogs, allowing for a broader range of applications in research and industry.

Properties

IUPAC Name

N-(8-aminooctyl)-2,2-dichloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20Cl2N2O/c11-9(12)10(15)14-8-6-4-2-1-3-5-7-13/h9H,1-8,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHBBJURMXWQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCNC(=O)C(Cl)Cl)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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